N-[3-(4-bromophenyl)cyclobutyl]-3-hydroxyoxolane-3-carboxamide
Description
N-[3-(4-bromophenyl)cyclobutyl]-3-hydroxyoxolane-3-carboxamide is a synthetic organic compound characterized by a cyclobutyl ring substituted with a 4-bromophenyl group and a hydroxyoxolane carboxamide moiety
Properties
IUPAC Name |
N-[3-(4-bromophenyl)cyclobutyl]-3-hydroxyoxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c16-12-3-1-10(2-4-12)11-7-13(8-11)17-14(18)15(19)5-6-20-9-15/h1-4,11,13,19H,5-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXQTDLECRMZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)NC2CC(C2)C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)cyclobutyl]-3-hydroxyoxolane-3-carboxamide typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction. This involves the reaction of an alkene with a suitable diene under UV light or thermal conditions.
Oxolane Ring Formation: The oxolane ring can be synthesized via a ring-closing reaction, often using a diol precursor and an acid catalyst.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxolane carboxylic acid with an amine, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the oxolane ring can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, especially those involving cyclobutyl and oxolane derivatives.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)cyclobutyl]-3-hydroxyoxolane-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclobutyl and oxolane rings could play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-chlorophenyl)cyclobutyl]-3-hydroxyoxolane-3-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-[3-(4-fluorophenyl)cyclobutyl]-3-hydroxyoxolane-3-carboxamide: Similar structure with a fluorine atom instead of bromine.
N-[3-(4-methylphenyl)cyclobutyl]-3-hydroxyoxolane-3-carboxamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in N-[3-(4-bromophenyl)cyclobutyl]-3-hydroxyoxolane-3-carboxamide can influence its reactivity and interactions compared to its analogs with different substituents. Bromine’s larger atomic size and different electronic properties can affect the compound’s binding affinity and specificity in biological systems, as well as its reactivity in chemical transformations.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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